1-(4-Formylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
1-(4-Formylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features an imidazo[1,5-a]pyridine core with a formyl group at the para position of the phenyl ring and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Formylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid typically involves cyclocondensation reactions. One common method is the reaction of 2-aminopyridine with an aldehyde and a carboxylic acid derivative under acidic conditions. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to form the imidazo[1,5-a]pyridine core .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Formylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: 1-(4-Carboxyphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid.
Reduction: 1-(4-Hydroxymethylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid.
Substitution: 1-(4-Nitrophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid.
Scientific Research Applications
1-(4-Formylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its luminescent properties.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of 1-(4-Formylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of their activity. Additionally, the imidazo[1,5-a]pyridine core can interact with DNA or RNA, affecting gene expression .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar structural features but different substitution patterns.
Imidazo[4,5-b]pyridine: A related compound with a different fusion pattern of the imidazole and pyridine rings.
Uniqueness: 1-(4-Formylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H10N2O3 |
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Molecular Weight |
266.25 g/mol |
IUPAC Name |
1-(4-formylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H10N2O3/c18-9-10-4-6-11(7-5-10)13-12-3-1-2-8-17(12)14(16-13)15(19)20/h1-9H,(H,19,20) |
InChI Key |
OGOBIFWUTPZOSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C(=O)O)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
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